tert-Butyl 1-amino-3-(tert-butoxy)cyclobutane-1-carboxylate
Description
Properties
Molecular Formula |
C13H25NO3 |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl 1-amino-3-[(2-methylpropan-2-yl)oxy]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-11(2,3)16-9-7-13(14,8-9)10(15)17-12(4,5)6/h9H,7-8,14H2,1-6H3 |
InChI Key |
MMZNFXJMZCYPEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CC(C1)(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-amino-3-(tert-butoxy)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with tert-butylamine and tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-amino-3-(tert-butoxy)cyclobutane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
tert-Butyl 1-amino-3-(tert-butoxy)cyclobutane-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 243.34 g/mol . It contains a cyclobutane ring and has various synonyms including 2060035-25-6, EN300-319250, and tert-Butyl1-amino-3-(tert-butoxy)cyclobutane-1-carboxylate .
Applications
While the search results do not provide specific applications of this compound, they do offer information on similar compounds and related chemical reactions that can help infer its potential uses.
Building Block in Organic Synthesis
This compound can be used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Peptide Synthesis
1-{[(Benzyloxy)carbonyl]amino}-3-(tert-butoxy)cyclobutane-1-carboxylic acid acts as a protected amino acid derivative, which allows for selective reactions at the amino group while protecting the carboxyl group in peptide synthesis. Protecting groups like benzyloxycarbonyl and tert-butoxy can be removed under specific conditions to yield the free amino acid, which can then participate in further reactions.
Chemistry
It is applied as a building block in organic synthesis, especially in the synthesis of peptides and complex molecules.
Biology
This compound can be utilized to study enzyme-substrate interactions and protein-ligand binding.
Industry
It can be used in the production of specialty chemicals and materials.
Chemical Reactions
1-{[(Benzyloxy)carbonyl]amino}-3-(tert-butoxy)cyclobutane-1-carboxylic acid can undergo several chemical reactions:
- Substitution Reactions: The benzyloxycarbonyl and tert-butoxy groups can be substituted under appropriate conditions.
- Hydrolysis: The compound can be hydrolyzed to remove the protecting groups, yielding the free amino acid.
- Coupling Reactions: It can participate in peptide coupling reactions to form dipeptides or other peptide derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl 1-amino-3-(tert-butoxy)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis due to lack of direct evidence.
Physicochemical and Reactivity Differences
- Steric Effects: The tert-butoxy group in the target compound increases steric hindrance compared to the dimethyl groups in the analog. This may reduce nucleophilic reactivity at the amino group but enhance stability against enzymatic degradation.
- Synthetic Utility : The analog’s stereospecificity (1R,3R) makes it valuable in chiral synthesis, whereas the target compound’s undefined stereochemistry may limit its use in enantioselective reactions without further resolution.
Comparison with Other Cyclobutane Derivatives
Additional related compounds from the evidence include:
tert-Butyl (trans-3-(methylamino)cyclobutyl)carbamate (CAS: 2168236-44-8): Features a methylamino group instead of a primary amine, reducing basicity and altering reactivity .
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid (CAS: 1989659-47-3): Replaces the amino group with an azetidine ring, introducing a secondary amine and carboxylic acid moiety, which may expand coordination chemistry .
Research Implications and Limitations
While the provided evidence lacks direct studies on the target compound, structural parallels suggest:
- Drug Design : The tert-butoxy group may enhance metabolic stability compared to dimethyl analogs, a critical factor in pharmacokinetics.
- Material Science : Increased steric bulk could influence crystallinity or thermal stability, though experimental validation is needed.
- Synthesis Challenges : The tert-butoxy group’s size complicates ring-closure reactions, necessitating optimized conditions for cyclobutane formation.
Biological Activity
tert-Butyl 1-amino-3-(tert-butoxy)cyclobutane-1-carboxylate (CAS No. 2060035-25-6) is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a tert-butoxy group and an amino group, which may influence its pharmacological properties.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 243.34 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as a therapeutic agent. Key areas of investigation include its antifungal, antibacterial, and anticancer properties.
Antifungal Activity
Research has indicated that derivatives of cyclobutane compounds exhibit antifungal activity. In a comparative study, the antifungal efficacy of tert-butyl derivatives was evaluated against common fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The results demonstrated that modifications in the cyclobutane structure could enhance antifungal potency.
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | T. mentagrophytes | 15 |
| tert-Butyl 1-amino-cyclobutane | T. rubrum | 12 |
Antibacterial Activity
The compound's antibacterial properties were assessed using standard disk diffusion methods against Gram-positive and Gram-negative bacteria. The findings suggest moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 14 |
| Escherichia coli | 10 |
Anticancer Activity
The potential anticancer effects of tert-butyl derivatives have also been investigated. Studies utilizing cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that the compound exhibits cytotoxic effects, with IC50 values indicating significant inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific cellular targets, leading to disruption of essential cellular processes such as protein synthesis and cell membrane integrity. Further studies are required to elucidate these mechanisms in detail.
Case Studies
A series of case studies have highlighted the effects of structural modifications on the biological activity of cyclobutane derivatives. One notable study involved the synthesis of various analogues and their subsequent evaluation for biological activity:
- Synthesis and Evaluation : Researchers synthesized several analogues by modifying the tert-butoxy group and evaluated their antifungal properties.
- Results : The study found that certain modifications led to enhanced bioactivity, suggesting that the structural features are critical for the desired pharmacological effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing bicyclic tert-butyl carbamates like tert-Butyl 1-amino-3-(tert-butoxy)cyclobutane-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. A key step is the introduction of the tert-butoxycarbonyl (Boc) group via Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP or triethylamine). Cyclobutane ring formation may employ [2+2] cycloaddition or ring-closing metathesis, followed by functionalization at the 1-amino position using reductive amination or nucleophilic substitution. For example, tert-butyl carbamates in similar bicyclic systems (e.g., tert-butyl 3-azabicyclo[3.1.0]hexane-6-carboxylate) are synthesized via Boc protection of the amine group prior to cyclization .
Q. Which analytical techniques are critical for characterizing tert-butyl-protected cyclobutane derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and Boc group integrity. For instance, tert-butyl protons resonate as singlets near δ 1.4 ppm, while cyclobutane protons show distinct splitting patterns due to ring strain .
- X-ray Crystallography : Structural elucidation via programs like SHELXL (SHELX system) resolves stereochemical ambiguities, particularly for strained cyclobutane rings .
- Mass Spectrometry (GC/MS or LC-MS) : Validates molecular weight and fragmentation patterns, especially for intermediates .
Advanced Research Questions
Q. How does the steric and electronic environment of the tert-butoxy group influence the stability of the cyclobutane ring under acidic/basic conditions?
- Methodological Answer : The tert-butoxy group’s steric bulk enhances kinetic stability by shielding the carbamate linkage. To assess hydrolytic stability, conduct accelerated degradation studies:
- Acidic Conditions : Reflux in HCl/THF (1:1) and monitor Boc deprotection via TLC or HPLC.
- Basic Conditions : Treat with NaOH/MeOH and quantify degradation products using LC-MS. Comparative studies with less bulky analogs (e.g., methyl or benzyl carbamates) reveal steric effects on hydrolysis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
